Product packaging for GR 218,231(Cat. No.:CAS No. 175442-95-2)

GR 218,231

Cat. No.: B1672123
CAS No.: 175442-95-2
M. Wt: 415.6 g/mol
InChI Key: HUXFXXWYIRBVJR-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GR 218,231 is a synthetic aminotetralin derivative known as a potent and selective antagonist of the dopamine D3 receptor. In vitro studies have demonstrated that it exhibits high binding affinity for cloned and native rat dopamine D3 receptors (pKi = 8.67-8.94), while showing significantly lower affinity for rat dopamine D2 receptors (pKi = 6.64) . This high selectivity makes it a valuable pharmacological tool for distinguishing D3 receptor-mediated functions from those of the D2 receptor subtype. Beyond its application in dopamine receptor research, this compound has gained importance in the study of the blood-brain barrier. Although initially investigated for positron emission tomography (PET) imaging of dopamine D3 receptors, its low and homogeneous cerebral uptake in rats revealed it to be a substrate for the P-glycoprotein (P-gp) efflux pump . When radiolabeled with Carbon-11, it can be used as a PET tracer to visualize and quantify P-glycoprotein activity. Modulation of P-gp with cyclosporine A resulted in a 12-fold increase in brain uptake of 11C-GR218231, confirming its sensitivity to the efflux pump . This application is critical for developing strategies to improve central nervous system drug delivery and for identifying drug-drug interactions. The compound has a molecular weight of 415.22 g/mol and an XLogP of 4.62, indicating sufficient lipophilicity for blood-brain barrier penetration . It complies with Lipinski's Rule of Five, predicting good oral bioavailability. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33NO3S B1672123 GR 218,231 CAS No. 175442-95-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

175442-95-2

Molecular Formula

C24H33NO3S

Molecular Weight

415.6 g/mol

IUPAC Name

(2R)-6-[(4-methoxyphenyl)sulfonylmethyl]-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C24H33NO3S/c1-4-14-25(15-5-2)22-9-8-20-16-19(6-7-21(20)17-22)18-29(26,27)24-12-10-23(28-3)11-13-24/h6-7,10-13,16,22H,4-5,8-9,14-15,17-18H2,1-3H3/t22-/m1/s1

InChI Key

HUXFXXWYIRBVJR-JOCHJYFZSA-N

SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)CS(=O)(=O)C3=CC=C(C=C3)OC

Isomeric SMILES

CCCN(CCC)[C@@H]1CCC2=C(C1)C=CC(=C2)CS(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)CS(=O)(=O)C3=CC=C(C=C3)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(di-n-propylamino)-6-(4-methoxyphenylsulfonylmethyl)-1,2,3,4-tetrahydronaphthalene
GR 218,231
GR 218231
GR-218,231
GR-218231

Origin of Product

United States

Molecular Pharmacology and Receptor Interaction Studies of Gr 218,231

Dopamine (B1211576) Receptor Subtype Selectivity and Affinity Profiling

GR 218,231 is characterized by its potent and selective affinity for the dopamine D3 receptor, distinguishing it from other dopamine receptor subtypes. wikipedia.orgnih.govwikipedia.org

D3 Receptor Binding Characterization and High Affinity

This compound demonstrates high affinity for the dopamine D3 receptor. Studies have reported pKi values of 8.72 and 8.67 at cloned rat dopamine D3 receptors. Furthermore, it exhibits high affinity at native rat D3 receptors found in the olfactory tubercle, with pKi values of 8.62 and 8.94. wikipedia.org Another source indicates a pKi of 8.9 for this compound at the D3 receptor. wikipedia.org

The molecular interactions influencing D3 receptor binding have been investigated through mutagenesis studies. For instance, a mutation at the His349Leu residue in the human D3 receptor led to a significant decrease in the pKi value for this compound, suggesting the critical involvement of this residue within the ligand binding pocket. Receptor modeling, based on sequence alignment with bacteriorhodopsin, supports the location of Thr369 and His349 within the internal region of the ligand binding pocket. fishersci.ca

Table 1: this compound Binding Affinity at Dopamine D3 Receptors

Receptor TypepKi ValueSource/Context
Cloned rat D38.72 wikipedia.org
Cloned rat D38.67 wikipedia.org
Native rat D3 (olfactory tubercle)8.62 wikipedia.org
Native rat D3 (olfactory tubercle)8.94 wikipedia.org
D3 Receptor8.9 wikipedia.org

Comparative Selectivity Against D1, D2, and D4 Dopamine Receptors

Table 2: Comparative Binding Selectivity of this compound

Receptor TypepKi ValueSelectivity (vs. D3)Reference
D38.72/8.67- wikipedia.org
D26.82/6.64~100-400-fold lower affinity for D2 wikipedia.orgwikipedia.org

Radioligand Binding Assays for Receptor Occupancy and Dissociation

Radioligand binding assays are fundamental in characterizing receptor interactions, including determining ligand affinity (equilibrium dissociation constant, Kd), receptor density (Bmax), and the Hill slope. Competition binding assays are specifically employed to ascertain the affinity and selectivity of unlabeled ligands by their ability to compete with a fixed concentration of a radiolabeled ligand. Kinetic assays measure the rates of association and dissociation of a ligand from a receptor, from which a kinetic Kd can be derived. zhanggroup.org

This compound has been utilized in such assays. For instance, it has been labeled with carbon-11 (B1219553) ([11C]-GR-218,231) for use as a potential positron emission tomography (PET) tracer in studies aimed at assessing specific binding to the dopamine D3 receptor. Although a study found that pretreatment with unlabeled this compound did not demonstrate specific binding in rat brain due to the influence of the P-glycoprotein efflux pump, its application as a radioligand for D3 receptor characterization is evident. uni.lu Furthermore, binding affinity for rat dopamine D3 receptor has been assessed using [11C]GR-218,231. mpg.de While general methods for kinetic assays exist, specific dissociation kinetic data for this compound were not explicitly detailed in the provided information.

Functional Receptor Antagonism Mechanisms

This compound functions as a selective antagonist at the dopamine D3 receptor, modulating various downstream signaling pathways. wikipedia.orgnih.govwikipedia.org

G Protein Coupling and Signaling Pathway Modulation at D3 Receptors

Dopamine D3 receptors belong to the D2-like family of G protein-coupled receptors (GPCRs), which typically couple to inhibitory Gαi/o proteins to inhibit adenylyl cyclase activity and thus reduce intracellular cyclic AMP (cAMP) levels. citeab.comwikipedia.orgnih.govctdbase.org this compound, as a D3 antagonist, interferes with these G protein-mediated signaling pathways. It has been shown to block dopamine-stimulated [35S]GTPγS binding more potently at human D3 receptors than at human D2 sites, indicating its antagonistic effect on G protein coupling at the D3 receptor. nih.govwikipedia.org

Beyond the canonical adenylyl cyclase pathway, D3 receptors can also activate the mitogen-activated protein kinase (MAPK) cascade via pertussis toxin-sensitive Gi and/or Go proteins. wikipedia.orgguidetopharmacology.org Studies in Chinese hamster ovary (CHO) cells expressing human D3 receptors demonstrated that this compound effectively attenuated dopamine-induced MAPK activation. wikipedia.orgguidetopharmacology.org D3 receptor-mediated inhibition of adenylyl cyclase and stimulation of ERK phosphorylation have also been suggested to involve Gβγ subunits. mims.com

Molecular Interactions Influencing D3 Receptor Activation States

The D3 receptor, like other GPCRs, transmits signals across the cell membrane through conformational rearrangements. Agonists induce structural changes that facilitate the binding of G proteins or arrestins to the intracellular surface of the receptor. mims.comnih.gov this compound, as an antagonist, stabilizes an inactive or antagonist-bound conformation of the D3 receptor. It has been utilized in the refinement of antagonist-bound D3 receptor models, contributing to the understanding of the receptor's inactive state. idrblab.net

Specific molecular interactions that influence the D3 receptor's activation state and its binding with this compound include residues within the binding pocket. As noted, the His349Leu mutation significantly impacts this compound binding, suggesting its role in the ligand-receptor interaction. fishersci.ca Furthermore, this compound has been shown to block dopamine-dependent intracellular calcium release at D3 receptors, highlighting its ability to influence downstream signaling events linked to receptor activation. nih.gov The D3 receptor's activation of MAPK, which can occur via an atypical isoform of protein kinase C (PKC) potentially involving cross-talk with phosphatidylinositol 3-kinase (PI3K) activation products, is also attenuated by this compound, further illustrating its role in modulating the receptor's functional activation states. wikipedia.orgguidetopharmacology.org

Interactions with Other Neurotransmitter Systems

Beyond its primary interaction with dopamine receptors, this compound has been investigated for its engagement with other monoamine neurotransmitter systems.

5-HT1A Receptor Antagonism Profile

This compound has been identified as an antagonist at the 5-HT1A receptor. guidetopharmacology.orgguidetoimmunopharmacology.org Studies indicate that this compound exhibits a pKi of 6.8 at the human 5-HT1A receptor. guidetopharmacology.orgguidetoimmunopharmacology.org The 5-HT1A receptor is a subtype of serotonin (B10506) receptors, which are G protein-coupled receptors (GPCRs) involved in a wide range of physiological functions, including mood regulation. nih.govmdpi.compsychopharmacologyinstitute.com

Assessment of Cross-Reactivity with Other Monoamine Receptors

The pharmacological profile of this compound suggests a focused interaction within the monoamine system. While its potent selectivity for the dopamine D3 receptor over the D2 receptor is well-established, its affinities at other receptors examined, such as 5-HT2A, have been reported as low. core.ac.uk Monoamine receptors, including those for dopamine, norepinephrine, and serotonin, are predominantly G protein-coupled receptors that play critical roles in neurotransmission and various physiological processes. sigmaaldrich.comsigmaaldrich.com The highly selective nature of this compound towards the D3 receptor, alongside its moderate affinity for the 5-HT1A receptor, highlights its potential as a tool for probing specific receptor functions within the complex landscape of monoaminergic signaling.

Table 2: Compound Identification Details for this compound

PropertyValueSource
Compound NameThis compound
Chemical Name(Rac)-GR218231, (2R)-6-[(4-methoxyphenyl)sulfonylmethyl]-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine medchemexpress.comontosight.ai
Molecular FormulaC24H33NO3S medchemexpress.comzhanggroup.orgumich.edu
Molecular Weight415.59 g/mol medchemexpress.com
PubChem CID5312124 medchemexpress.comnih.gov

Structure Activity Relationship Sar Investigations Pertaining to Gr 218,231

Elucidation of Key Structural Motifs for D3 Receptor Affinity and Selectivity within the 2-Aminotetralin Series

GR 218,231, an aminotetralin derivative, functions as a selective dopamine (B1211576) D3 receptor antagonist. It exhibits a high affinity for cloned rat D3 receptors, with a pK_i of 8.67, and for native rat D3 receptors in the olfactory tubercle, with a pK_i of 8.94. In contrast, its affinity for striatal D2 receptors is considerably lower, with a pK_i of 6.64. This translates to an approximate 400-fold selectivity for the D3 receptor over the D2 receptor, and an even greater selectivity (approximately 10,000-fold) over D1 and D4 receptors. wikipedia.orgcenmed.comnih.govnih.gov

The 2-aminotetralin series, to which this compound belongs, has been a subject of extensive structure-activity relationship (SAR) studies aimed at identifying compounds with high affinity and selectivity for dopamine D3 receptors. While many 2-aminotetralins demonstrate high affinity for both D2 and D3 dopamine receptors, some members of this series have shown reasonable selectivity for the D3 subtype.

A critical aspect influencing D3 receptor selectivity over D2 receptors lies in the differences in extracellular loop 2 (EL2) and the extracellular side of the transmembrane region of these receptors. Despite sharing significant sequence identity (79% within their transmembrane domains), these structural variations are paramount for the development of D3R-selective ligands. An allosteric binding site, which extends towards the EL2 of the D3 receptor, has been identified as potentially crucial in determining ligand selectivity. mims.comzhanggroup.orguni.luctdbase.org

For comparative purposes, studies on arylpiperazine-based scaffolds, another class of D3 antagonists, have identified key structural features for potent and selective D3 antagonists. These include an extended aryl amide, a piperazine (B1678402) ring with an aromatic or heteroaromatic moiety at position 4, and a 4-atom (n-butyl) linking chain between the two functional groups. The length of this linker has also been shown to be critical for D3 receptor selectivity. guidetopharmacology.org

The binding affinities of this compound for various dopamine receptor subtypes are summarized in the table below:

Receptor SubtypepK_i (Affinity) nih.govnih.govSelectivity Ratio (vs. D3) wikipedia.org
D3 (cloned rat)8.671
D3 (native rat)8.941
D2 (striatal)6.64~400-fold (D3 > D2)
D1N/A~10,000-fold (D3 > D1)
D4N/A~10,000-fold (D3 > D4)

Rational Design and Synthesis of this compound Analogues for Pharmacological Exploration

The rational design and synthesis of analogues of compounds like this compound are integral to pharmacological exploration, aiming to optimize receptor affinity, selectivity, and other desired properties. This compound itself is an aminotetralin derivative, and research has focused on developing novel 6-substituted 2-aminotetralins with potent and selective affinity for the dopamine D3 receptor. nih.govnih.gov

The general strategy for designing D3 receptor ligands often involves a hybrid approach, combining known pharmacophores or structural motifs. For instance, studies have explored combining aminotetraline dopamine agonists with substituted piperazine fragments via a suitable linker. These investigations have demonstrated that the length of the linker between the aminotetralin and piperazine fragments is a significant factor in determining both potency and selectivity for the D3 receptor. nih.gov While this specific example pertains to D3 agonists, the principle of modifying structural segments and linker lengths is broadly applicable to the rational design of D3 antagonists and other ligands.

The synthesis of 2-aminotetralin derivatives, including potential analogues of this compound, can be achieved through various chemical routes. Enzymatic reductive amination, for example, represents an effective biocatalytic approach for synthesizing these molecules enantioselectively. fishersci.ca Such synthetic methodologies enable the systematic modification of the core structure to explore the impact of different substituents and their positions on receptor binding and functional activity.

Computational Approaches in Ligand-Receptor Interaction Modeling

Computational approaches play a pivotal role in understanding and predicting ligand-receptor interactions, significantly accelerating the drug discovery process. For the dopamine D3 receptor, these methods have been instrumental in elucidating binding mechanisms and identifying potential antagonists.

Homology Modeling of G-Protein Coupled Receptors (GPCRs) Utilizing this compound as a Reference Ligand

Homology modeling is a widely used technique for constructing three-dimensional models of G-protein coupled receptors (GPCRs), including the dopamine D3 receptor, especially when experimentally determined crystal structures are limited. wikipedia.org this compound has been utilized as a reference ligand in such modeling efforts. In studies aimed at generating antagonist-bound forms of the D3 receptor, independent minimizations were performed using known antagonists such as BP-897, sulpiride, and this compound. This process yielded multiple sets of coordinates for the D3 receptor in its antagonist-bound conformation. nih.gov

The availability of the D3 receptor's crystal structure (PDB ID: 3PBL), typically bound to antagonists like eticlopride, provides a valuable template for homology modeling, representing an inactive conformational state of the receptor. mims.comzhanggroup.org Despite the existence of experimental structures, homology models have sometimes proven to be even more suitable for virtual screening applications. uni.lu This highlights the iterative and complementary nature of experimental and computational structural biology in understanding GPCR-ligand interactions.

Molecular Docking and Virtual Screening Applications for D3 Antagonists

Molecular docking and virtual screening are powerful computational techniques employed to predict the binding modes of ligands to receptors and to identify novel lead compounds from large chemical databases. nih.govzhanggroup.org this compound has been directly involved in the minimization protocols used for modeling D3 receptor antagonists, demonstrating its relevance as a known D3 antagonist in computational studies. nih.gov

Virtual screening procedures often combine various docking algorithms (e.g., Dock, Gold, FlexX) with different scoring functions to evaluate and rank potential ligands. Homology models of GPCRs, including the D3 receptor, have been successfully used in virtual screening campaigns to distinguish known antagonists from randomly selected molecules. nih.gov In one instance, a D3 receptor homology model proved more effective for virtual screening than the available X-ray structure, leading to the discovery of a new ligand. uni.lu These applications underscore the utility of computational methods in the rational design and discovery of D3 receptor antagonists.

Preclinical Research Methodologies and in Vitro/in Vivo Models Employing Gr 218,231

In Vitro Assays for Receptor Binding and Functional Activity

In vitro assays are foundational in drug discovery and characterization, enabling the precise measurement of ligand-receptor interactions and subsequent cellular responses. These assays are vital for determining binding affinities, selectivity, and the functional consequences of compound binding. nih.goveurofinsdiscovery.comchelatec.comolemiss.edunih.gov

G protein activation assays, particularly those utilizing guanosine-5′-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding, are instrumental in assessing the functional coupling of G protein-coupled receptors (GPCRs) to their downstream signaling pathways. Studies employing human dopamine (B1211576) D3 (hD3) receptors stably expressed in Chinese Hamster Ovary (CHO) cells have demonstrated that hD3 receptors functionally couple to G protein activation. nih.govacs.orgcapes.gov.br Although dopamine stimulated G protein activation in CHO-hD3 cells, the effect was less pronounced compared to human D2 (hD2) receptors, even with higher D3 receptor expression levels. nih.govacs.orgcapes.gov.br

GR 218,231, acting as a selective D3 antagonist, has been shown to block dopamine-stimulated [35S]GTPγS binding more potently at hD3 sites than at hD2 sites. nih.govacs.orgcapes.gov.br This indicates its preferential antagonistic activity at the D3 receptor subtype. Further research suggests that hD3 receptors may couple to different G protein subtypes than hD2 receptors, potentially including non-pertussis toxin-sensitive Gq/11 proteins, in addition to the Gi/o proteins typically associated with D2-like receptors. mdpi.comnih.govacs.orgcapes.gov.br

Table 1: this compound Effect on Dopamine-Stimulated [35S]GTPγS Binding in CHO Cells

Receptor TypeEffect on Dopamine-Stimulated [35S]GTPγS BindingRelative Potency (vs. hD2)
Human D3 (hD3)Blocked more potently nih.govacs.orgcapes.gov.brMore potent nih.govacs.orgcapes.gov.br
Human D2 (hD2)Blocked less potently nih.govacs.orgcapes.gov.brLess potent nih.govacs.orgcapes.gov.br

The use of human recombinant D2 and D3 dopamine receptors expressed in systems like CHO cells is critical for precisely characterizing the binding and selectivity profiles of ligands such as this compound. sigmaaldrich.comnih.govacs.orgcapes.gov.brnih.gov this compound exhibits notable selectivity for the D3 receptor over the D2 receptor, with approximately 400-fold selectivity and a 100-fold higher affinity at D3 versus D2 dopamine receptors. sigmaaldrich.com

Studies involving site-directed mutagenesis of the human D3 receptor have further illuminated the binding characteristics of this compound. For instance, a mutation at His349Leu in the D3 receptor resulted in a significant decrease in the pKi value for this compound, indicating a reduced binding affinity. nih.gov This type of research helps map the specific residues within the receptor's binding pocket that are crucial for ligand interaction.

Table 2: Selectivity and Binding Affinity of this compound

Receptor TypeSelectivity (vs. D2)Relative Affinity (vs. D2)Effect of His349Leu Mutation on Binding
Dopamine D3~400-fold sigmaaldrich.com~100-fold higher sigmaaldrich.comSignificant decrease in pKi nih.gov

Cell-based pharmacological assays are valuable tools for differentiating the functional activity of ligands and understanding their downstream signaling effects. These assays can measure various cellular responses, including changes in intracellular calcium or activation of specific signaling pathways. nih.govuah.esfujifilm.combenthamopenarchives.com

In the context of this compound, cell-based assays have been used to investigate its impact on mitogen-activated protein kinase (MAPK) activation. In CHO cells expressing human D3 receptors, this compound was found to attenuate dopamine-induced MAPK activation. This inhibitory effect was pharmacologically specific, as this compound did not modify fibroblast growth factor (FGF)-stimulated MAPK phosphorylation. This demonstrates the utility of such assays in confirming the specific receptor-mediated actions of a compound.

Receptor Expression Systems for Characterization (e.g., Human Recombinant D2 and D3 Dopamine Receptors)

In Vivo Experimental Models for Pharmacological Evaluation

Animal models, particularly rodents like rats and mice, are extensively used to study the modulation of the dopamine system and the effects of dopaminergic compounds. curehunter.comnih.govfrontiersin.orgmovementdisorders.orgnih.gov These models help to understand how compounds like this compound interact with dopamine pathways in vivo.

In comparative studies, this compound has been evaluated alongside other D3 antagonists, such as S33084 and L741,626. curehunter.comnih.gov this compound, similar to S33084, showed little to no effect on conditioned avoidance behavior and the locomotor response to amphetamine and cocaine in rats, which are models of potential antipsychotic activity. curehunter.com Furthermore, it was inactive in models of potential extrapyramidal activity in rats, such as the induction of catalepsy and prolactin secretion, and the inhibition of methylphenidate-induced gnawing. curehunter.com This suggests that this compound primarily targets D3 receptors without significant involvement in D2-mediated motor or antipsychotic effects at the tested doses. curehunter.comnih.gov

Behavioral pharmacology paradigms are employed to specifically probe the functional roles of D3 receptors and to characterize the in vivo effects of D3-selective ligands. unict.itmdpi.comcurehunter.comnih.govresearchgate.net this compound has been investigated in several such paradigms, often in the context of behaviors induced by D3 agonists like 7-hydroxy-2-dipropylaminotetralin (7-OH-DPAT). curehunter.comnih.gov

This compound dose-dependently attenuated the induction of hypothermia by 7-OH-DPAT. curehunter.comnih.gov It also reduced 7-OH-DPAT-induced penile erections (PEs). curehunter.comnih.gov However, this compound had little to no effect on 7-OH-DPAT-induced yawning and hypophagia. curehunter.comnih.gov This behavioral profile, shared with S33084, suggests that while D2 receptors are principally involved in some of these paradigms, D3 receptors may contribute to the induction of hypothermia and penile erections. curehunter.comnih.gov

Table 3: Behavioral Effects of this compound in Animal Models

Behavioral Paradigm (7-OH-DPAT-induced)Effect of this compoundComparison to S33084
HypothermiaAttenuated curehunter.comnih.govMimicked curehunter.comnih.gov
Penile Erections (PEs)Reduced curehunter.comnih.govMimicked curehunter.comnih.gov
YawningLittle effect curehunter.comnih.govShared profile nih.gov
HypophagiaLittle effect curehunter.comnih.govShared profile nih.gov

Animal Models for Dopamine System Modulation Studies

Advanced Methodological Approaches in Preclinical Research

This compound has been instrumental in advancing preclinical research, particularly in the study of dopamine receptors and their functional characteristics. Its high selectivity and affinity for certain receptor subtypes make it a valuable probe in various experimental setups.

Dopamine Receptor Studies

This compound is characterized as a selective D3 dopamine receptor antagonist. sigmaaldrich.com Its utility in in vitro studies includes the characterization and differentiation of activity at D3 versus D2 dopamine receptors. sigmaaldrich.com Research indicates that this compound exhibits approximately 400-fold selectivity for D3 over D2 dopamine receptors and demonstrates a 100-fold higher affinity at D3 compared to D2 dopamine receptors. sigmaaldrich.com A specific Ki value for this compound against the D3 dopamine receptor has been reported as 1.3 nM. idrblab.net Based on the reported selectivity, the approximate Ki value for the D2 dopamine receptor can be estimated.

Table 1: Affinity and Selectivity of this compound for Dopamine Receptors

Receptor SubtypeKi (nM)Selectivity (vs. D2)
D3 Dopamine Receptor1.3 idrblab.net400-fold higher affinity sigmaaldrich.com
D2 Dopamine Receptor~520 (calculated)-

Note: The Ki for D2 is an approximate calculation based on the 400-fold selectivity reported in sigmaaldrich.com and the D3 Ki of 1.3 nM from idrblab.net.

Molecular Modeling and Second Messenger Mobilization

Beyond its direct pharmacological characterization, this compound has been employed in advanced methodological approaches such as protein-based virtual screening. It has been used in the construction of "antagonist-bound" molecular models of the human dopamine D3 receptor, aiding in the identification and understanding of novel D3 ligands. scispace.com Furthermore, in vitro studies involving this compound have investigated the mobilization of second messengers, providing insights into the intracellular signaling pathways modulated by its receptor interactions. guidetopharmacology.org

Strategies for Investigating Receptor Functionality in Native Tissues

Investigating receptor functionality in native tissues is crucial for understanding physiological relevance and potential therapeutic applications. This compound has been identified as a 5-HT1A receptor antagonist in native human tissue. This application allows researchers to probe the function of 5-HT1A receptors within their natural cellular environment, which can differ significantly from recombinant systems. The antagonist activity of this compound at the 5-HT1A receptor in Homo sapiens (Hs) is characterized by a pKi value of 6.8. This translates to a Ki value of approximately 1.58 nM.

Table 2: Affinity of this compound for 5-HT1A Receptor in Native Tissue

Receptor SubtypeSpeciesType of ActivitypKiKi (nM)
5-HT1A ReceptorHomo sapiens (Hs)Antagonist6.81.58 (calculated)

Note: The Ki is calculated from the pKi value (10^(-pKi) M).

Research Applications and Significance of Gr 218,231

Contribution to Understanding D3 Dopamine (B1211576) Receptor Pathophysiology in Neurological and Psychiatric Conditions

The dopamine D3 receptor (D3R) is implicated in the pathophysiology of several neurological and psychiatric conditions, including schizophrenia, depression, Parkinson's disease, and drug abuse. sigmaaldrich.comnih.govnih.govmdpi.comtermedia.plresearchgate.netnih.gov GR 218,231, as a selective D3 receptor antagonist, has been instrumental in exploring these links. Studies suggest that D3 receptor antagonists hold therapeutic potential, particularly for addressing negative and cognitive symptoms associated with schizophrenia and in the treatment of substance abuse. researchgate.net For instance, the blockade of D3 receptors has been shown to enhance cognitive functions such as social novelty discrimination and novel object recognition in preclinical models. researchgate.net Furthermore, selective antagonism at D3 receptors can enhance monoaminergic and cholinergic neurotransmission in the anterior cingulate cortex, a brain region critically involved in psychiatric disorders, thereby shedding light on potential therapeutic mechanisms. nih.gov

Utility of this compound as a Pharmacological Tool for Receptor Characterization and Differentiation

This compound is recognized for its high selectivity and affinity, making it a valuable pharmacological tool for the characterization and differentiation of D3 dopamine receptor activity, particularly in contrast to D2 dopamine receptors. sigmaaldrich.com This compound exhibits approximately 400-fold selectivity for D3 versus D2 dopamine receptors and demonstrates a 100-fold higher affinity at D3 versus D2 dopamine receptors. sigmaaldrich.com This distinct pharmacological profile allows researchers to isolate and study the specific effects mediated by the D3 receptor, which was previously challenging due to the lack of highly selective tools for D2-like receptor subtypes. sigmaaldrich.com this compound has also been utilized in computational studies, such as in the refinement of antagonist-bound homology models of G-protein coupled receptors (GPCRs), including the D3 receptor, aiding in structural and functional investigations. u-strasbg.fr Its availability has been crucial for exploring the pathophysiological significance of D3 dopamine receptors in various experimental settings. sigmaaldrich.com

Table 1: Receptor Selectivity and Affinity of this compound

Receptor TypeSelectivity (vs. D2)Affinity (vs. D2)Reference
D3 Dopamine~400-fold~100-fold higher sigmaaldrich.com

Role in the Discovery and Validation of Subsequent D3-Selective Ligands and Their Mechanisms of Action

The cloning of the rat and human D3 receptor initiated a concerted effort to identify selective ligands for this new receptor subtype. nih.gov this compound was introduced as one of the early "new selective D3 dopamine receptor antagonists," playing a significant role in this quest. sigmaaldrich.com Its notable selectivity for D3 over D2 receptors was critical for distinguishing the unique functions of the D3 receptor from those of the more widely expressed D2 receptor. sigmaaldrich.com This differentiation was essential for validating the distinct physiological and pathological roles of D3 receptors and, consequently, guiding the rational design and development of subsequent D3-selective ligands. The insights gained from using compounds like this compound helped to confirm the predominant localization of the D3 receptor in limbic brain regions, which are associated with emotional and cognitive functions. sigmaaldrich.com By allowing researchers to selectively probe D3 receptor-mediated effects, this compound contributed to a deeper understanding of the mechanisms of action of D3-selective compounds, paving the way for the development of novel therapeutic candidates.

Current Status in Research Pipeline and Historical Context as a Discovery Agent

Historically, this compound emerged as a crucial compound during a period when there was a significant need for selective pharmacological tools to study the D3 dopamine receptor. sigmaaldrich.comnih.gov Its introduction by Sigma-RBI (now Sigma-Aldrich) as a selective D3 dopamine receptor antagonist marked it as a key discovery agent, facilitating research into the then newly characterized D3 receptor. sigmaaldrich.com Currently, this compound continues to be utilized primarily as a research chemical and pharmacological tool. It is sold for research purposes under agreement from GlaxoSmithKline, indicating its ongoing utility in preclinical studies. sigmaaldrich.com While this compound itself is not typically discussed as being in a clinical development pipeline for therapeutic use, its historical significance lies in its foundational role. It enabled early, precise investigations into D3 receptor biology, thereby contributing to the broader understanding that informs the development of other D3-selective compounds that may eventually enter clinical trials. Its continued availability and use underscore its enduring value as a standard reference compound in D3 receptor research.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying GR 218,231?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and impact of the question. For example:

  • Feasibility: Can the synthesis or analysis of this compound be completed with available resources?
  • Novelty: Does the question address gaps in existing literature (e.g., unresolved contradictions in pharmacological properties)?
  • Ethical: Are there safety protocols for handling the compound?
  • Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

Q. What strategies are effective for conducting a comprehensive literature review on this compound?

  • Methodological Answer :

  • Prioritize primary sources (peer-reviewed journals, patents) over secondary summaries.
  • Use Google Scholar and Scopus to rank literature by citation count, ensuring coverage of seminal studies .
  • Create a comparative table to map key findings, methodologies, and gaps:
StudySynthesis MethodKey FindingsLimitations
ASolid-phaseHigh yieldLow purity
BSolution-phaseModerate yieldScalability issues
  • Systematically categorize contradictions (e.g., conflicting solubility data) for further investigation .

Q. How should researchers design initial experiments to characterize this compound?

  • Methodological Answer :

  • Reproducibility : Follow guidelines from journals like Beilstein Journal of Organic Chemistry:
  • Document synthesis steps in detail (e.g., reaction time, temperature, solvents).
  • Include purity validation methods (HPLC, NMR) and raw data in supplementary materials .
  • For novel compounds, provide spectral data and cross-validate with independent techniques (e.g., FT-IR vs. mass spectrometry) .

Advanced Research Questions

Q. What advanced techniques resolve contradictions in this compound’s reported bioactivity?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple studies and apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity.
  • Error Analysis : Quantify uncertainties in prior methodologies (e.g., variability in cell-based assays vs. in vivo models).
  • Comparative Studies : Replicate conflicting experiments under controlled conditions, isolating variables like pH or temperature .
  • Example workflow:

Identify outlier studies.

Re-test critical parameters.

Use Bayesian statistics to model probability distributions for disputed results .

Q. How can machine learning optimize the synthesis pathways of this compound?

  • Methodological Answer :

  • Train models on existing reaction data (e.g., reaction yield, solvent polarity, catalyst efficiency) to predict optimal conditions.
  • Validate predictions with high-throughput experimentation.
  • Address limitations:
  • Data scarcity: Augment datasets with analogous compounds.
  • Overfitting: Use cross-validation and regularization techniques .

Q. What statistical models are suitable for analyzing dose-response relationships in this compound’s pharmacological studies?

  • Methodological Answer :

  • Non-linear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data.
  • ANOVA/MANOVA : Compare efficacy across multiple cell lines or animal models.
  • Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values in small-sample studies .
  • Report effect sizes (Cohen’s d) to contextualize significance beyond p-values .

Data Presentation and Validation

Q. How to present large datasets for this compound without overwhelming the main text?

  • Methodological Answer :

  • Supplementary Materials : Archive raw NMR spectra, chromatograms, and computational outputs (e.g., DFT calculations).
  • Appendix Tables : Summarize processed data critical to the research question (e.g., IC50 values across replicates) .
  • Use visualization tools (e.g., PCA plots, heatmaps) to highlight trends in multi-parametric studies .

Q. What validation protocols ensure the reliability of this compound’s structural elucidation?

  • Methodological Answer :

  • Cross-validation : Confirm molecular structure via X-ray crystallography and 2D NMR (e.g., HSQC, HMBC).
  • Peer Review : Share spectral data with independent labs for verification.
  • Purity Thresholds : Adhere to journal standards (e.g., ≥95% purity for biological assays) .

Ethical and Collaborative Considerations

Q. How to address ethical concerns in collaborative this compound research?

  • Methodological Answer :

  • Attribution : Use CRediT (Contributor Roles Taxonomy) to define roles (e.g., synthesis, data analysis).
  • Data Sharing : Deposit raw data in repositories like Zenodo or Figshare with CC-BY licenses.
  • Conflict Resolution : Predefine authorship order and data ownership in collaboration agreements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GR 218,231
Reactant of Route 2
GR 218,231

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.